H-Tyr-tyr-leu-OH

Vue d'ensemble

Description

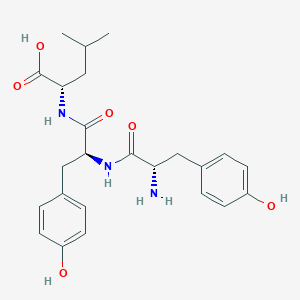

H-Tyr-Tyr-Leu-OH is a tripeptide composed of two tyrosine (Tyr) residues and one leucine (Leu). Tyrosine is a critical precursor in melanogenesis, mediated by the enzyme tyrosinase (TYR), which catalyzes the hydroxylation of tyrosine to L-DOPA and subsequent oxidation to dopaquinone, a key step in melanin synthesis . Leucine, a hydrophobic amino acid, may influence the peptide’s tertiary structure and membrane permeability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-tyr-leu-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal leucine to a solid resin. The subsequent amino acids, tyrosine and tyrosine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions: H-Tyr-tyr-leu-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: The hydroxyl groups on tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives of tyrosine.

Reduction: Reduced forms of the peptide with free thiol groups.

Substitution: Modified peptides with new functional groups attached to the tyrosine residues.

Applications De Recherche Scientifique

Peptide Synthesis

H-Tyr-Tyr-Leu-OH serves as a crucial building block in peptide synthesis. Its specific amino acid sequence allows researchers to design peptides with targeted biological activities. The compound can be utilized in solid-phase peptide synthesis (SPPS), which is a standard method for constructing peptides in a controlled manner. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, allowing for efficient synthesis and purification of desired peptides .

Case Study: Enzymatic Peptide Synthesis

Enzymatic methods for synthesizing peptides like this compound have advantages over traditional chemical methods, including higher specificity and reduced toxicity. For instance, proteases such as chymotrypsin can catalyze the formation of peptide bonds under mild conditions, enhancing the yield and purity of the final product .

Drug Development

In drug development, this compound has potential applications as a therapeutic agent. Its structure allows for the formulation of peptide-based drugs that can target specific biological pathways. Research indicates that peptides can enhance drug efficacy while minimizing side effects, making them valuable in developing new medications .

Table 1: Comparison of Peptide-Based Drugs

Biotechnology Applications

In biotechnology, this compound is employed to enhance the stability and efficacy of therapeutic proteins. By incorporating this peptide into biologics, researchers can improve their performance in clinical applications, such as vaccines and diagnostics . The ability of this compound to interact with cellular receptors also makes it suitable for designing drug delivery systems that ensure targeted therapy .

Neurobiology Research

The compound has been investigated for its role in neurobiology, particularly concerning neuroprotective strategies. Studies suggest that this compound may influence cellular signaling pathways critical for brain health and could potentially be used to develop treatments for neurological disorders .

Cosmetic Formulations

In the cosmetic industry, this compound is explored for its benefits in skin rejuvenation and anti-aging products. The peptide's properties can promote collagen synthesis, leading to improved skin elasticity and appearance. Its incorporation into cosmetic formulations is aimed at enhancing skin health through targeted delivery mechanisms .

Mécanisme D'action

The biological activity of H-Tyr-tyr-leu-OH is primarily mediated through its interaction with enzymes and receptors that recognize tyrosine residues. The phenolic hydroxyl groups of tyrosine can form hydrogen bonds and participate in electrostatic interactions, making this peptide a versatile ligand for various biological targets. The presence of leucine at the C-terminus enhances the hydrophobic interactions, contributing to the overall stability and binding affinity of the peptide.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analog: H-Tyr-Tyr-Tyr-OH (YYY)

Sequence : Tyr-Tyr-Tyr

Molecular Weight : 507.5 g/mol (C27H29N3O7)

Key Features :

- Higher polarity compared to H-Tyr-Tyr-Leu-OH, likely affecting solubility and cellular uptake. Biological Relevance: While direct studies are lacking, the Tyr-rich structure may enhance melanin precursor availability or antioxidant activity due to phenolic side chains.

Structural Analog: H-Lys-Thr-Tyr-OH

Sequence : Lys-Thr-Tyr

Molecular Weight : ~400 g/mol (estimated from CAS 108191-44-2)

Key Features :

- May interact with signaling pathways (e.g., receptor binding) due to lysine’s amine group.

Modified Tyrosine Derivative: H-Tyr(Me)-OH

Structure: O-Methyl-L-tyrosine Molecular Weight: 195.2 g/mol (C10H13NO3) Key Features:

- Methylation of Tyr’s hydroxyl group reduces polarity and may confer resistance to enzymatic degradation (e.g., by tyrosinase).

- Acts as a synthetic analog to study TYR inhibition or modify peptide stability. Functional Contrast: Unlike this compound, this derivative is a monomeric building block rather than a peptide, with applications in peptide synthesis and enzyme studies.

Tetrapeptide Analog: H-Ala-Ala-Ala-Tyr-OH

Sequence : Ala-Ala-Ala-Tyr

Molecular Weight : 394.42 g/mol (C18H26N4O6)

Key Features :

- Single Tyr residue limits melanogenic activity but may serve as a substrate for TYR. Functional Contrast: The alanine-rich sequence prioritizes structural stability over biological activity, unlike the Tyr-dominant this compound.

Role in Melanogenesis

- This compound: Potential substrate or modulator of TYR due to dual Tyr residues. Melanin synthesis efficiency may depend on Tyr accessibility .

- H-Tyr(3-I)-OH : A tyrosine hydroxylase inhibitor (), demonstrating that Tyr modifications can drastically alter functionality—from substrate to inhibitor.

- H-Tyr-Tyr-Tyr-OH : May enhance melanin production by providing multiple reaction sites for TYR, as observed in studies linking Tyr-rich peptides to pigment deposition .

Physicochemical Properties

| Compound | Solubility (Predicted) | Stability | Key Functional Groups |

|---|---|---|---|

| This compound | Moderate (hydrophobic Leu) | Prone to proteolysis | Two phenolic -OH (Tyr) |

| H-Tyr(Me)-OH | Low (methylation) | High (enzyme resistance) | Methylated -OCH3 |

| H-Lys-Thr-Tyr-OH | High (polar residues) | Moderate | Amine (Lys), -OH (Thr, Tyr) |

| H-Ala-Ala-Ala-Tyr-OH | Low (hydrophobic core) | High (stable structure) | Single -OH (Tyr) |

Activité Biologique

H-Tyr-tyr-leu-OH is a tripeptide composed of two tyrosine residues and one leucine residue. This unique composition imparts significant biological activity, making it a subject of interest in various fields such as medicinal chemistry and peptide research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS). The process typically involves:

- Attachment of Leucine : The C-terminal leucine is attached to a solid resin.

- Sequential Addition : The two tyrosine residues are added sequentially using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

- Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixed with water and scavengers like triisopropylsilane (TIS) .

The biological activity of this compound primarily arises from its interaction with enzymes and receptors that recognize tyrosine residues. The phenolic hydroxyl groups in the tyrosine residues can form hydrogen bonds and participate in electrostatic interactions, enhancing the peptide's binding affinity to various biological targets. The presence of leucine at the C-terminus increases hydrophobic interactions, contributing to the overall stability and functionality of the peptide .

1. Antioxidant Properties

Research indicates that peptides containing tyrosine exhibit antioxidant activities due to their ability to scavenge free radicals. This compound may enhance cellular defense mechanisms against oxidative stress, which is vital in various pathological conditions, including neurodegenerative diseases .

2. Antinociceptive Effects

Similar peptides have shown potential in pain relief through their interaction with opioid receptors. This compound may possess antinociceptive properties, making it a candidate for further exploration in pain management therapies .

3. Enzyme Interaction

The compound has been studied for its role in enzyme-substrate specificity, particularly in pathways involving protein-protein interactions. Its structure allows it to act as a model compound for understanding enzymatic mechanisms involving tyrosine residues .

Comparative Analysis with Similar Compounds

| Compound | Composition | Unique Features |

|---|---|---|

| H-Tyr-tyr-OH | Tyr-Tyr | Lacks leucine; primarily involved in signaling |

| H-Tyr-leu-OH | Tyr-Leu | One tyrosine; less hydrophobic than this compound |

| H-Leu-tyr-OH | Leu-Tyr | Reversed sequence; different binding characteristics |

The presence of two consecutive tyrosine residues in this compound significantly influences its biological activity compared to other dipeptides. This unique arrangement enhances its interactions within biological systems .

Study 1: Antioxidant Activity

A study demonstrated that peptides with multiple tyrosine residues exhibit enhanced antioxidant capabilities. In vitro assays showed that this compound effectively reduced reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in oxidative stress-related disorders .

Study 2: Pain Management

In animal models, peptides similar to this compound were shown to bind effectively to mu-opioid receptors, resulting in significant pain relief without the side effects typical of traditional opioids. This highlights the potential for developing safer analgesics based on this peptide structure .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing H-Tyr-Tyr-Leu-OH, and how can purity and structural fidelity be ensured?

Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for tyrosine residues due to their phenolic hydroxyl groups. Post-synthesis, reverse-phase HPLC is critical for purification, while LC-MS and NMR (e.g., , , 2D-COSY) confirm identity and purity. Side reactions, such as oxidation of tyrosine, require inert atmospheres and antioxidants like DTT .

Q. How can researchers assess the stability of this compound under physiological conditions?

Stability studies involve incubating the peptide in buffers (e.g., PBS at pH 7.4, 37°C) and analyzing degradation via HPLC or MALDI-TOF over time. Proteolytic resistance can be tested using trypsin/chymotrypsin, with LC-MS identifying cleavage products. For oxidation-prone residues, mass spectrometry detects sulfoxide or dityrosine formation .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

NMR spectroscopy resolves backbone conformation (e.g., amide proton coupling constants), while FT-IR confirms secondary structure. Analytical HPLC with UV detection (280 nm for tyrosine’s absorbance) monitors purity. High-resolution mass spectrometry (HRMS) validates molecular weight, and circular dichroism (CD) assesses helical or β-sheet propensities in solution .

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., receptor binding or enzyme inhibition). Include positive controls (known agonists/antagonists) and vehicle controls. Statistical power analysis determines sample size, and nonlinear regression models (e.g., Hill equation) calculate EC/IC values. Replicate experiments across independent batches to address variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved?

Contradictions may arise from assay conditions (e.g., ionic strength, temperature) or receptor isoform specificity. Perform orthogonal assays (e.g., SPR for kinetics vs. radioligand binding for equilibrium constants). Meta-analyses of published data should control for variables like buffer composition and cell line provenance. Computational docking (e.g., AutoDock Vina) can predict binding modes, guiding mutagenesis studies to validate interactions .

Q. What strategies are effective for elucidating the tripeptide’s mechanism of action in complex biological systems?

Combine knockdown/knockout models (e.g., CRISPR-Cas9) with phenotypic rescue experiments using this compound. Phosphoproteomics or metabolomics identifies downstream pathways. Isotopic labeling (e.g., -tyrosine) tracks incorporation into cellular proteins. For in vivo studies, microdialysis or PET imaging with radiolabeled peptide variants quantifies biodistribution .

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

Standardize protocols using IUPAC guidelines, including resin type (e.g., Wang vs. Rink), coupling reagents (HBTU/HOBt), and cleavage conditions (TFA/scavengers). Interlaboratory studies with shared batches and blinded analysis reduce bias. Publish detailed synthetic procedures in supplementary materials, specifying lot numbers for reagents and equipment calibration dates .

Q. What computational approaches predict this compound’s interactions with non-target proteins?

Molecular dynamics (MD) simulations (e.g., GROMACS) model peptide flexibility and solvation effects. Machine learning tools (e.g., AlphaFold-Multimer) predict off-target binding. Pharmacophore mapping aligns structural motifs with known protein interfaces. Validate predictions via SPR or thermal shift assays to measure binding-induced stabilization .

Q. How should researchers design studies to explore the peptide’s role in signaling crosstalk?

Use phospho-specific antibodies in Western blotting to map kinase activation (e.g., MAPK, PI3K). Co-culture systems or organoids model cell-cell communication. Single-cell RNA sequencing reveals transcriptional changes in heterogeneous populations. For temporal resolution, optogenetic tools or photoactivatable peptide derivatives enable precise spatiotemporal control .

Q. What methodologies mitigate bias in literature reviews on this compound’s therapeutic potential?

Conduct systematic reviews using PRISMA guidelines, querying PubMed, SciFinder, and EMBASE with controlled vocabularies (e.g., MeSH terms). Assess study quality via QUADAS-2 for assays or SYRCLE for animal studies. Use tools like RevMan for meta-analyses, weighting findings by sample size and methodological rigor. Gray literature (preprints, conference abstracts) should be flagged for validation .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-14(2)11-21(24(32)33)27-23(31)20(13-16-5-9-18(29)10-6-16)26-22(30)19(25)12-15-3-7-17(28)8-4-15/h3-10,14,19-21,28-29H,11-13,25H2,1-2H3,(H,26,30)(H,27,31)(H,32,33)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQUVQEVVYDDA-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026243 | |

| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117961-24-7 | |

| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117961-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosyl-L-tyrosyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.